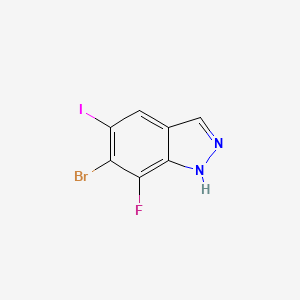

6-Bromo-7-fluoro-5-iodo-1H-indazole

CAS No.:

Cat. No.: VC13844762

Molecular Formula: C7H3BrFIN2

Molecular Weight: 340.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3BrFIN2 |

|---|---|

| Molecular Weight | 340.92 g/mol |

| IUPAC Name | 6-bromo-7-fluoro-5-iodo-1H-indazole |

| Standard InChI | InChI=1S/C7H3BrFIN2/c8-5-4(10)1-3-2-11-12-7(3)6(5)9/h1-2H,(H,11,12) |

| Standard InChI Key | GAQHFHVKAGRVJE-UHFFFAOYSA-N |

| SMILES | C1=C2C=NNC2=C(C(=C1I)Br)F |

| Canonical SMILES | C1=C2C=NNC2=C(C(=C1I)Br)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

The compound’s IUPAC name, 6-bromo-7-fluoro-5-iodo-1H-indazole, reflects its substitution pattern on the indazole core . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 340.92 g/mol | |

| CAS Number | 2555019-46-8 | |

| SMILES | C1=C2C=NNC2=C(C(=C1I)Br)F | |

| InChI Key | GAQHFHVKAGRVJE-UHFFFAOYSA-N |

The SMILES string encodes a bicyclic structure with nitrogen at positions 1 and 2, flanked by halogens at positions 5 (iodo), 6 (bromo), and 7 (fluoro) .

Structural Analysis

The indazole scaffold consists of a benzene ring fused to a pyrazole ring. Substituent electronegativities and steric effects influence the compound’s reactivity:

-

Iodo (C5): Enhances electrophilicity and participates in Suzuki-Miyaura cross-coupling reactions .

-

Bromo (C6): A versatile leaving group for nucleophilic substitutions .

-

Fluoro (C7): Increases metabolic stability and lipophilicity .

XLogP3-AA, a measure of lipophilicity, is computed as 3.0, suggesting moderate hydrophobic character . The planar geometry, confirmed by 3D conformer models , facilitates π-π stacking in supramolecular assemblies.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 6-bromo-7-fluoro-5-iodo-1H-indazole is documented, analogous methods for halogenated indazoles provide insights:

-

Halogenation of Indazole Precursors: Sequential halogenation using , , and in 1,4-dioxane under reflux .

-

Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce iodine post-bromination .

A hypothetical pathway involves:

-

Fluorination of 5-iodoindazole using at C7.

-

Bromination via (N-bromosuccinimide) at C6.

Yield optimization (e.g., 85% for 6-iodo-1H-indazole ) highlights the challenges of multi-halogenation.

Purification and Quality Control

Suppliers report purity ≥97%, achieved through recrystallization in acetonitrile . Analytical methods include:

-

HPLC: Retention time matching against standards.

Physicochemical Properties

Thermodynamic and Spectral Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Density | 2.31 g/cm³ (estimated) | |

| Hydrogen Bond Donors | 1 (NH group) | |

| Hydrogen Bond Acceptors | 2 (pyrazole nitrogens) |

The compound’s low rotatable bond count (0) and high halogen content contribute to its crystalline solid state .

Solubility and Stability

-

Solubility: Poor in water; soluble in DMSO, DMF, and 1,4-dioxane .

-

Stability: Sensitive to UV light due to C-I bond lability. Storage recommendations include amber vials at -20°C .

Applications in Research

Pharmaceutical Development

Indazole derivatives are explored as kinase inhibitors and anticancer agents. The trifluoro-bromo-iodo motif may enhance target binding via halogen bonding .

Materials Science

Halogen-rich aromatics serve as precursors for organic semiconductors. The iodine atom enables conductive polymer synthesis through Sonogashira couplings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume